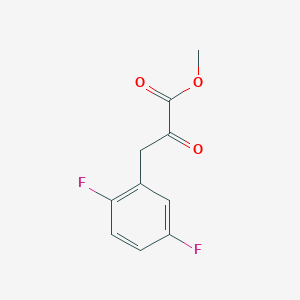
Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It features a difluorophenyl group attached to a 2-oxopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2,5-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production suitable for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 3-(2,5-difluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,5-difluorophenyl)-2-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate exerts its effects is primarily through its interactions with biological molecules. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biochemical pathways. The ester moiety can undergo hydrolysis to release active carboxylic acid derivatives, which may further interact with molecular targets.
Comparación Con Compuestos Similares
- Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate
- Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate
- Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate
Comparison: Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and reactivity profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Actividad Biológica
Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its structural features, biological mechanisms, and therapeutic implications based on diverse scientific sources.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : C11H10F2O3
- Molecular Weight : Approximately 228.19 g/mol
- Functional Groups : The compound contains a methyl ester group and a difluorophenyl moiety, which significantly influence its reactivity and interaction with biological systems.
The presence of the difluorophenyl group enhances hydrophobic interactions, while the ester functional group facilitates hydrolysis reactions in biological environments. These properties are crucial for its biological activity and potential therapeutic applications.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially influencing their catalytic activity. For instance, ester hydrolysis can release active metabolites that may exert pharmacological effects.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the specific arrangement of fluorine atoms on the phenyl ring may enhance anticancer activity by modulating cellular signaling pathways .
- Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with microbial targets, potentially leading to inhibition of growth or viability.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines (e.g., HCT116 and MIA PaCa2) have shown promising results for structurally similar compounds. For instance, compounds with similar difluorophenyl substituents demonstrated IC50 values in the low micromolar range, indicating significant cytotoxic effects .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation .
Comparative Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | Difluorophenyl group | Anticancer and antimicrobial |
| Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate | Difluorophenyl group | Antimicrobial properties |
| Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | Dichlorophenyl instead of difluoro | Different reactivity profile |
Propiedades
Fórmula molecular |
C10H8F2O3 |
|---|---|
Peso molecular |
214.16 g/mol |
Nombre IUPAC |
methyl 3-(2,5-difluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4H,5H2,1H3 |
Clave InChI |
JCZUAUHMWZBKKA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)CC1=C(C=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















